

# Isomaltitol metabolism and absorption pathways in vivo.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Isomaltitol*

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An In-depth Technical Guide to **Isomaltitol** Metabolism and Absorption In Vivo

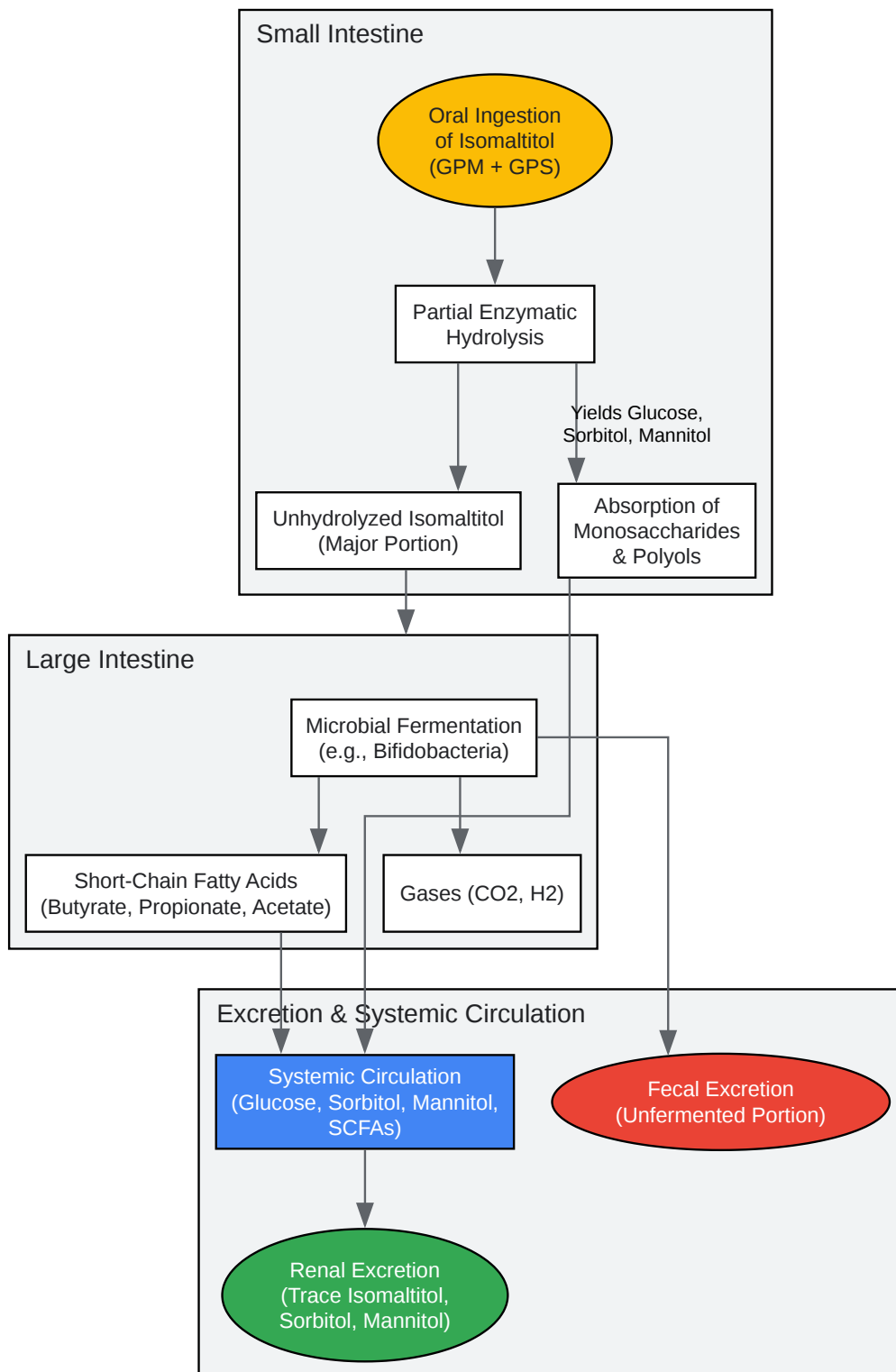
## Introduction

**Isomaltitol**, commercially known as Isomalt, is a sugar substitute and sugar alcohol (polyol) used extensively in the food industry for its sugar-like physical properties and low-calorie content. Chemically, it is an equimolar mixture of two diastereomeric disaccharides: 1-O- $\alpha$ -D-glucopyranosyl-D-mannitol (GPM) and 6-O- $\alpha$ -D-glucopyranosyl-D-sorbitol (GPS).[1][2] It is produced from sucrose in a two-step process. This guide provides a comprehensive overview of the in vivo absorption, metabolism, and excretion pathways of **isomaltitol**, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

## Overview of Isomaltitol Metabolism

The metabolic fate of **isomaltitol** is characterized by limited digestion and absorption in the small intestine, followed by significant fermentation by the microflora in the large intestine. Unlike sucrose, which is rapidly hydrolyzed and absorbed, **isomaltitol**'s glycosidic bonds are more resistant to human digestive enzymes.[3][4] Consequently, a substantial portion passes intact into the colon. The small fraction that is hydrolyzed yields glucose, sorbitol, and mannitol, which are then absorbed.[3] The unabsorbed **isomaltitol** is fermented by colonic bacteria, yielding short-chain fatty acids (SCFAs) and gases. This metabolic pathway results in a low glycemic response and a reduced caloric value compared to sucrose.

## Overall Isomaltitol Metabolism Pathway

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**Caption:** Overall metabolic pathway of **isomaltitol** in vivo.

## Absorption and Metabolism Pathways

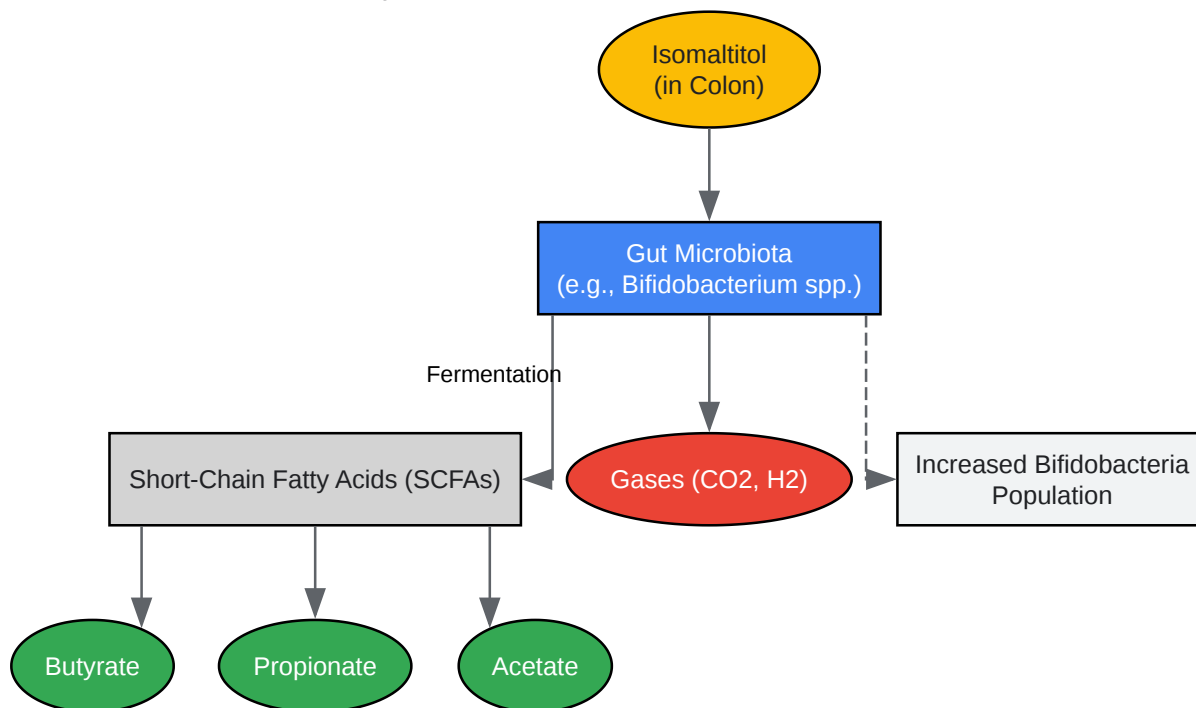
### Small Intestine: Hydrolysis and Absorption

In the small intestine, **isomaltitol** is only partially hydrolyzed by brush border enzymes. Studies in pigs have shown that slightly less than 40% of consumed **isomaltitol** is digested in the small intestine based on ileal sugar passage calculations. A study involving ileostomy subjects found that after a 30 g dose, approximately 40% of the ingested **isomaltitol** was recovered in the ileal effluent, indicating that about 60% was absorbed from the small intestine. The hydrolysis products—glucose, sorbitol, and mannitol—are absorbed, although the absorption of sorbitol and mannitol is slow and incomplete. A minor proportion of the dose may be absorbed as the intact disaccharide, as evidenced by trace amounts found in urine.

### Large Intestine: Microbial Fermentation

The majority of ingested **isomaltitol** reaches the large intestine intact, where it serves as a substrate for microbial fermentation. This makes **isomaltitol** a prebiotic, as it stimulates the growth of beneficial bacteria. Studies have shown that isomalt consumption leads to a significant increase in the population of Bifidobacteria in the gut. The fermentation process yields SCFAs, such as butyrate, which is a primary energy source for colonocytes, and gases like carbon dioxide and hydrogen. Approximately 90% of the isomalt that enters the large intestine is fermented by the gut microbiota.

## Isomaltitol Fermentation by Gut Microbiota



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**Caption:** Fermentation of **isomaltitol** in the large intestine.

## Quantitative Metabolic Data

The following tables summarize quantitative data on the absorption, excretion, and energy utilization of **isomaltitol** from various in vivo studies.

Table 1: Quantitative Absorption and Excretion of **Isomaltitol** in Rats Data from a study administering <sup>14</sup>C-labeled **isomaltitol** orally.

Dose (mg/kg)	Absorption of Activity (%)	Excretion in Expired Air ( $^{14}\text{CO}_2$ ) (%)	Fecal Excretion (%)	Urinary Excretion (%)
250	80	62	18	~5
1000	-	-	-	-
2500	45	33	54	~5

Source:

Patzschke, et al.,  
1975a, as cited  
in INCHEM.

Note:  $^{14}\text{CO}_2$  in expired air originates from both tissue metabolism of absorbed components and microbial fermentation in the cecum.

Table 2: **Isomaltitol** Absorption and Metabolizable Energy in Humans (Ileostomy Study) Data from subjects consuming 30g (2 x 15g) of **isomaltitol**.

Parameter	Value
Carbohydrate Recovery in Ileostomy Effluent (%)	$40.0 \pm 0.7$
Estimated Metabolizable Energy Value (kJ/g)	9
Estimated Metabolizable Energy Value (kcal/g)	2.1

Source: Lærke et al., as cited in PubMed.

Table 3: Urinary Excretion of Intact **Isomaltitol** in Humans Data from volunteers after oral administration.

Oral Dose (g)	Urinary Excretion of Dose (%)	Collection Period (hours)
100	0.1 (average)	24
50	0.04 (average)	2
60 (3 x 20g daily)	< 0.2 (average)	-
Source: Siebert et al., 1975, as cited in INCHEM.		

Table 4: Glycemic Index (GI) Comparison Data from standardized testing at Sydney University.

Carbohydrate	Glycemic Index (GI)
Isomaltitol	32
Sucrose	68
Glucose (Reference)	100
Source: Sydney University GI Database.	

## Experimental Methodologies

Detailed protocols are essential for the accurate study of polyol metabolism. Below are methodologies for key experiments cited in the literature.

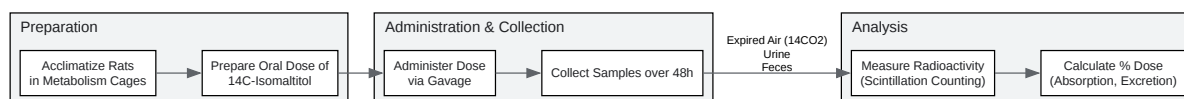
### Protocol 1: In Vivo Radiolabeled Tracer Study

This protocol is designed to track the absorption, distribution, metabolism, and excretion of **isomaltitol** using a radioactive isotope.

- Objective: To quantify the fate of orally administered **isomaltitol**.
- Subjects: Wistar rats.

- Materials:  $^{14}\text{C}$ -labeled **isomaltitol**. Metabolism cages for separate collection of urine, feces, and expired air. Scintillation counter.
- Procedure:
  - Acclimatization: House rats in metabolism cages for several days to adapt.
  - Dosing: Administer a single oral dose of  $^{14}\text{C}$ -**isomaltitol** via gavage. Doses can range from 250 to 2500 mg/kg body weight to assess dose-dependency.
  - Sample Collection: Collect feces, urine, and expired air at timed intervals (e.g., 6, 12, 24, 48 hours). Expired  $^{14}\text{CO}_2$  is trapped using a suitable chemical agent (e.g., hyamine hydroxide).
  - Analysis:
    - Measure the total radioactivity in collected feces, urine, and trapping agent using liquid scintillation counting.
    - Calculate the percentage of the administered dose excreted via each pathway.
    - Absorption is calculated by subtracting fecal excretion from the total dose.

Experimental Workflow: In Vivo Isotope Tracer Study



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**Caption:** Workflow for an in vivo radiolabeled **isomaltitol** study.

## Protocol 2: Small Bowel Absorption Study in Ileostomy Subjects

This method allows for the direct quantification of small intestinal absorption by measuring what is not absorbed.

- Objective: To directly measure the amount of **isomaltitol** absorbed in the small intestine.
- Subjects: Human volunteers who have undergone an ileostomy.
- Materials: Standardized meals, food products containing a precise amount of **isomaltitol** (e.g., 15 g per serving). Ileostomy bags for effluent collection.
- Procedure:
  - Dietary Control: Subjects consume a controlled, standardized diet for several days to ensure a stable baseline.
  - Test Phase: On test days, subjects consume the standardized diet plus a test product containing a known quantity of **isomaltitol** (e.g., two servings of 15 g each, consumed with breakfast and several hours later).
  - Effluent Collection: All ileal effluent is collected for a 24-hour period following consumption of the test product.
  - Analysis:
    - The total volume and dry matter of the effluent are measured.
    - The concentration of **isomaltitol** and its hydrolysis products (sorbitol, mannitol) in the effluent is quantified using methods like High-Performance Liquid Chromatography (HPLC).
    - The total amount of unabsorbed carbohydrate is calculated and expressed as a percentage of the ingested dose.

## Protocol 3: Glycemic Response Testing

This protocol determines the effect of a carbohydrate on blood glucose levels compared to a reference carbohydrate.



- Objective: To determine the Glycemic Index (GI) of **isomaltitol**.
- Subjects: Healthy human volunteers (typically 10 or more).
- Materials: 50 g portion of **isomaltitol**, 50 g portion of glucose (reference), water, blood glucose monitoring equipment.
- Procedure:
  - Fasting: Subjects fast overnight (10-12 hours).
  - Baseline Measurement: A baseline fasting blood glucose level is measured.
  - Test Meal: Subjects consume 50 g of **isomaltitol** dissolved in a standard volume of water over a short period (e.g., 15 minutes).
  - Postprandial Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.
  - Reference Test: On a separate day, the same procedure is repeated with 50 g of glucose.
  - Calculation: The incremental area under the curve (iAUC) for the blood glucose response is calculated for both **isomaltitol** and glucose. The GI is calculated as:  $(\text{iAUC for Isomaltitol} / \text{iAUC for Glucose}) \times 100$ .

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- To cite this document: BenchChem. [Isomaltitol metabolism and absorption pathways in vivo.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672253#isomaltitol-metabolism-and-absorption-pathways-in-vivo]

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